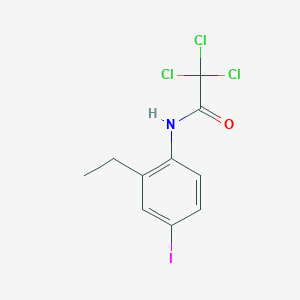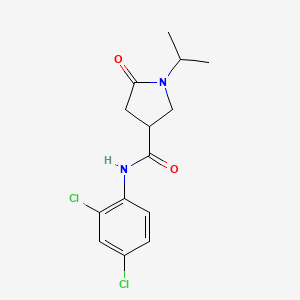
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide
説明
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide, commonly known as iodochlorhydroxyquin (ICHQ), is a chemical compound that has been extensively used in scientific research due to its diverse biological properties. ICHQ has been recognized as a potent antiseptic, antifungal, and antiparasitic agent, and has been used in various fields of research, including microbiology, pharmacology, and biochemistry.
科学的研究の応用
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has been used in various scientific research applications due to its diverse biological properties. It has been used as an antiseptic agent in wound healing, as an antifungal agent in the treatment of fungal infections, and as an antiparasitic agent in the treatment of parasitic infections. This compound has also been used in the study of bacterial biofilms, which are complex communities of bacteria that are highly resistant to antibiotics.
作用機序
The mechanism of action of 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been shown to inhibit the growth of bacteria, fungi, and parasites by interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the formation of bacterial biofilms, which are implicated in a range of chronic infections. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a broad spectrum of activity against microorganisms, making it useful in a range of research applications. However, this compound has some limitations for use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide. One area of research is the development of new derivatives of this compound with improved activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential use in the treatment of various diseases. Additionally, this compound may have potential applications in the development of new antimicrobial agents and in the treatment of chronic infections.
特性
IUPAC Name |
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3INO/c1-2-6-5-7(14)3-4-8(6)15-9(16)10(11,12)13/h3-5H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFKOLFJYKLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4109888.png)
![6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109889.png)
![5-(2-chlorophenyl)-7-(2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109897.png)

![5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4109911.png)
![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4109914.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4109938.png)

![2-{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4109951.png)

![N-{[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4109959.png)
![N-[cyclopentyl(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4109961.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4109969.png)
